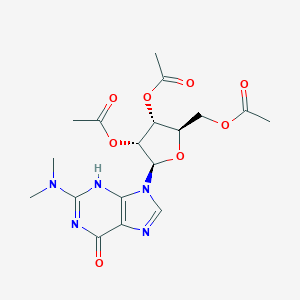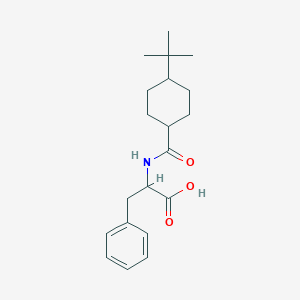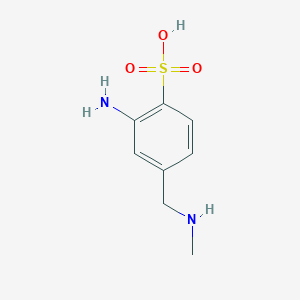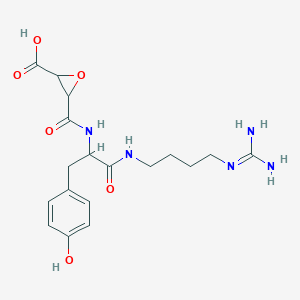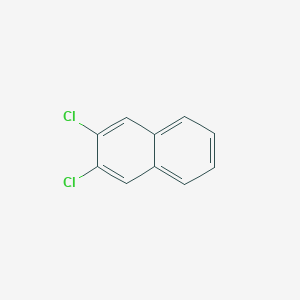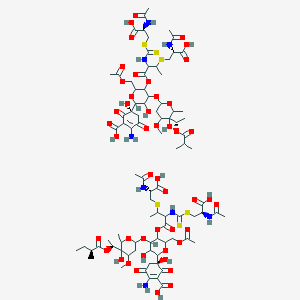
Paldimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paldimycin is a synthetic organic compound . It is a mixture of Paldimycins A and B, also known as U-67963 and U-67964, which were derived from paulomycins A and B . Paldimycin acts as a protein synthesis inhibitor and exhibits good antibacterial activity against Gram-positive pathogens .
Synthesis Analysis
Paldimycin is synthesized from paulomycins A and B . The synthesis involves reacting paulomycin with N-acetyl-L-cysteine . The resulting product, paldimycin, has chromatographic behavior and physical and chemical properties identical to the properties of the corresponding antibiotics produced by Streptomyces paulus .Molecular Structure Analysis
The IUPAC name of Paldimycin is quite complex, indicating a large and intricate molecular structure . The 2D structure of Paldimycin can be found in the IUPHAR/BPS Guide to Pharmacology .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Paldimycin include the reaction of paulomycin with N-acetyl-L-cysteine . This reaction leads to the formation of Paldimycin A and Paldimycin B .Applications De Recherche Scientifique
Intracellular Killing of Staphylococcus aureus : Paldimycin demonstrated a significant reduction in the viable count of intracellular Staphylococcus aureus in a high-volume bovine polymorphonuclear neutrophil assay, highlighting its potential in treating infections caused by this bacterium (Sanchez, Ford, & Yancey, 1986).
Sensitivity Enhancement to Serum : The antibiotic increased the sensitivity of Staphylococcus aureus 502A to serum, killing 30-50% of the bacteria, suggesting its role in enhancing the body's natural defenses against bacterial infections (Cialdella, Ulrich, & Marshall, 1988).
Comparative Activity Against Gram-Positive Bacteria : Paldimycin was found to have comparable activity to vancomycin against 215 gram-positive bacteria, including staphylococci, streptococci, enterococci, and Listeria monocytogenes. This places it among the important antibiotics for treating infections caused by these organisms (Eliopoulos, Reiszner, & Moellering, 1987).
Radioactive Antibiotic Properties : As a radioactive antibiotic produced by Streptomyces paulus, Paldimycin has a specific activity of up to 11.4 Ci per milligram of paulomycin, opening avenues for its use in radiopharmaceutical applications (Hsi et al., 1989).
Superiority in Bactericidal Concentration : In a comparative study, Paldimycin emerged as the most active agent with a bactericidal concentration of 0.4 mg/l, demonstrating its potent antimicrobial properties (Maple, Hamilton-miller, & Brumfitt, 1989).
Activity Against Gram-Positive Cocci : Paldimycin is generally more susceptible to gram-positive cocci than vancomycin, indicating its potential as a more effective treatment option for infections caused by these bacteria (Pohlod, Saravolatz, & Somerville, 1987).
Inactivity Against Anaerobic Gram-Positive Bacteria : The antibiotic was found to be inactive against most genera of anaerobic gram-positive bacteria, highlighting its specificity and potential limitations (Chow & Cheng, 1988).
Cytotoxicity and Binding Mechanism : Paldimycin sodium exhibited greater basal cytotoxicity than other antibiotics, with protein binding (sulphydryl binding) being a principal mechanism in its cytotoxicity in Chang liver cells. This aspect of its action is crucial for understanding its safety profile (Linseman et al., 1992).
Propriétés
IUPAC Name |
(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid;(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64N4O23S3.C43H62N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50;1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60);15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17?,18?,19-,23-,24-,26?,27?,28?,31?,32?,33?,34?,36?,43+,44?;16?,17?,18-,22-,23-,25?,26?,27?,30?,31?,32?,33?,35?,42+,43?/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJMNNDPYEUOT-ILYCIZJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H126N8O46S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2212.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paldimycin | |
CAS RN |
102426-96-0 |
Source


|
| Record name | Paldimycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102426960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

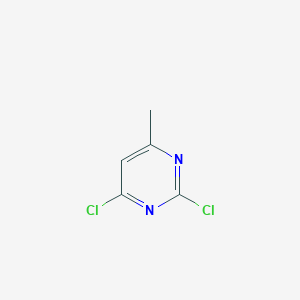


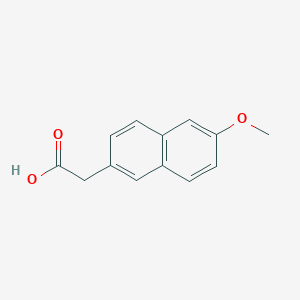
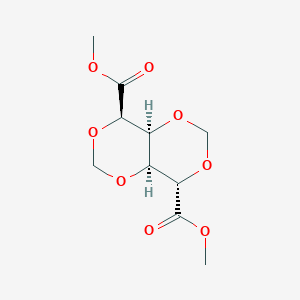

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)


